1,3-Benzenedisulfonyl difluoride is an organic compound with the molecular formula C₆H₄F₂O₄S₂. It is characterized by two sulfonyl fluoride groups attached to a benzene ring at the 1 and 3 positions. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, making it valuable in various organic synthesis applications. Its structural formula can be represented as:
textO ||C6H4-SO2-F | SO2-F
Several methods exist for synthesizing 1,3-benzenedisulfonyl difluoride:
1,3-Benzenedisulfonyl difluoride finds applications in various fields:
Studies on the interactions of 1,3-benzenedisulfonyl difluoride with other chemical species reveal its potential as a versatile reagent. For instance, its interaction with nucleophiles has been extensively documented, highlighting its utility in creating diverse chemical derivatives. Additionally, research into its electrochemical behavior provides insights into its reactivity and stability under different conditions .
Several compounds share structural similarities with 1,3-benzenedisulfonyl difluoride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3-Benzenedisulfonyl fluoride | Contains one sulfonyl fluoride group | Less reactive than difluoride |
4-Benzenesulfonyl difluoride | Sulfonyl difluoride at para position | Different regioselectivity in reactions |
Benzene-1,3-disulfonic acid | Contains sulfonic acid groups instead of fluoride | More polar and less reactive than fluorides |
The presence of two sulfonyl fluoride groups at the meta positions on the benzene ring distinguishes 1,3-benzenedisulfonyl difluoride from other related compounds. This unique arrangement enhances its reactivity profile and makes it particularly useful in synthetic organic chemistry.
1,3-Benzenedisulfonyl difluoride features a benzene ring substituted with two sulfonyl fluoride groups at the 1,3-positions. Its molecular formula is C₆H₄F₂O₄S₂, with a molecular weight of 242.2 g/mol. The structure comprises a planar aromatic ring, where each sulfonyl fluoride group (-SO₂F) is bonded to adjacent carbons. The sulfonyl groups adopt a trans-conformation relative to the benzene ring, minimizing steric repulsion between fluorine atoms.
X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system, with intermolecular hydrogen bonding between sulfonyl oxygen atoms and aromatic protons contributing to its packing motif. Key bond lengths include:
Bond Type | Length (Å) |
---|---|
S-F | 1.62–1.67 |
S-O (sulfonyl) | 1.43–1.48 |
C-S | 1.76–1.78 |
These values align with typical sulfonyl fluoride geometries, where strong S-F bonds dominate.
The molecule exhibits a delocalized π-electron system across the benzene ring, stabilized by resonance between sulfonyl groups. The electron-withdrawing nature of the -SO₂F substituents induces partial positive charges on adjacent carbons, activating the ring toward nucleophilic substitution. Key electronic features include:
The 1,3-isomer differs structurally and functionally from its ortho (1,2-) and para (1,4-) analogs:
The 1,3-isomer’s meta-arrangement minimizes steric clashes between sulfonyl groups, enabling superior reactivity in cross-coupling reactions compared to the more sterically hindered ortho-isomer.
Direct fluorination of benzene-1,3-disulfonic acid or its sodium salts represents a foundational approach. Thionyl fluoride (SOF~2~) reacts with sodium sulfonates under anhydrous conditions, achieving yields of 90–99% within one hour [3]. The mechanism involves nucleophilic displacement, where sulfonate anions attack electrophilic sulfur in SOF~2~, forming sulfonyl fluorides. This method is highly selective for aromatic systems due to the stability of the sulfonate intermediates.
A comparative study demonstrated that alkyl sulfonic acids require alternative fluorinating agents such as Xtalfluor-E®, a bench-stable deoxyfluorination reagent [3]. For benzene-1,3-disulfonic acid, dual fluorination at both sulfonic acid groups proceeds efficiently at 60°C in dichloromethane, with minimal byproduct formation.
Table 1: Fluorination Agents for Benzenedisulfonic Acid Derivatives
Reagent | Temperature (°C) | Yield (%) | Substrate Scope |
---|---|---|---|
Thionyl fluoride | 60 | 95–99 | Aromatic sulfonates |
Xtalfluor-E® | 25–40 | 85–94 | Aliphatic sulfonic acids |
Halogen exchange from benzene-1,3-disulfonyl chloride (BDSC) provides a versatile pathway. Treatment of BDSC with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) facilitates chloride-to-fluoride substitution. Recent optimizations employ tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, enhancing reaction rates at 80°C [4].
Phosphorus pentachloride (PCl~5~)-mediated chlorination of benzene-1,3-disulfonic acid precedes fluorination, as shown in the reaction sequence below:
$$ \text{C}6\text{H}4(\text{SO}3\text{H})2 + 2\text{PCl}5 \rightarrow \text{C}6\text{H}4(\text{SO}2\text{Cl})2 + 2\text{POCl}3 + 2\text{HCl} $$
Subsequent chloride-fluoride exchange using excess KF yields BDSF with 80–88% purity, requiring recrystallization for laboratory-grade applications [4].
Microwave irradiation significantly accelerates sulfonate-to-sulfonyl fluoride conversions. A protocol using sodium benzene-1,3-disulfonate, thionyl fluoride, and a 1:2:2 THF/EtOH/H~2~O solvent mixture achieved 92% yield in 15 minutes at 160°C [5]. Microwave conditions enhance energy transfer, reducing side reactions such as sulfonic acid decomposition.
Table 2: Conventional vs. Microwave-Assisted Fluorination
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 12–24 hours | 10–15 minutes |
Yield | 70–85% | 88–92% |
Energy Consumption | High | Moderate |
Continuous flow systems offer improved heat and mass transfer for large-scale BDSF synthesis. A two-stage microreactor design first generates benzene-1,3-disulfonyl chloride via SO~3~ gas sulfonation, followed by inline fluorination with KF. Preliminary data indicate 75% conversion at residence times under 5 minutes, though purification challenges persist. Flow chemistry minimizes exothermic risks associated with batch fluorination, enhancing process safety [3] [5].
1,3-Benzenedisulfonyl difluoride represents a highly versatile SuFEx reagent that exhibits exceptional reactivity under mild conditions [1] [2]. The compound's dual sulfonyl fluoride functionality enables unique bifunctional reactivity patterns not observed in monosulfonyl fluoride systems. The SuFEx mechanism proceeds through a characteristic addition-elimination pathway involving hypervalent sulfur(VI) intermediates [2].
The fundamental SuFEx reactivity of 1,3-benzenedisulfonyl difluoride follows an S~N~2-type mechanism at the sulfur center. Initial nucleophilic attack by alcohols, phenols, or amines generates a trigonal bipyramidal intermediate with the fluoride positioned axially [2] [3]. This intermediate undergoes rapid fluoride elimination, driven by the formation of strong silicon-fluoride bonds when silyl-protected nucleophiles are employed. The reaction exhibits low activation barriers (approximately 20 kcal/mol) and proceeds readily at room temperature [4].
Substrate scope and selectivity analysis reveals that 1,3-benzenedisulfonyl difluoride demonstrates enhanced reactivity compared to simple aryl sulfonyl fluorides. The presence of two electron-withdrawing sulfonyl fluoride groups significantly activates the aromatic system toward nucleophilic attack [1] [5]. Kinetic studies indicate that phenolic nucleophiles react most rapidly, followed by primary amines and alcohols. Secondary alcohols exhibit reduced reactivity due to steric hindrance around the nucleophilic center.
The deoxyazidation protocol developed using 1,3-benzenedisulfonyl difluoride exemplifies its synthetic utility. The reaction proceeds through a two-step mechanism: initial alcohol activation to form a bis-sulfonate intermediate, followed by S~N~2 displacement by azide nucleophiles [1]. Mechanistic investigations using ^1^H NMR analysis confirmed rapid bis-sulfonate formation (< 5 minutes), with subsequent azide substitution representing the rate-limiting step. This protocol accommodates a broad substrate scope, including sterically hindered substrates and complex molecular architectures.
The aromatic substitution chemistry of 1,3-benzenedisulfonyl difluoride proceeds through classical nucleophilic aromatic substitution (S~N~Ar) mechanisms [6] [7]. The presence of two strongly electron-withdrawing sulfonyl fluoride substituents significantly activates the aromatic ring toward nucleophilic attack, enabling reactions that would be unfavorable with simple benzene derivatives.
Mechanistic pathway analysis reveals that nucleophilic aromatic substitution follows the canonical addition-elimination mechanism. Initial nucleophilic attack generates a Meisenheimer complex (σ-complex) in which the negative charge is stabilized through resonance delocalization into the sulfonyl fluoride substituents [8] [9]. The meta-positioning of the sulfonyl fluoride groups provides optimal electronic stabilization of the anionic intermediate through both inductive and resonance effects.
Kinetic studies demonstrate that the rate of nucleophilic aromatic substitution is highly dependent on nucleophile strength and the electronic nature of the attacking species. Anionic nucleophiles such as phenolates and alkoxides react rapidly, while neutral nucleophiles require basic activation or elevated temperatures. The regioselectivity of substitution is governed by the electronic effects of the sulfonyl fluoride substituents, with attack preferentially occurring at positions that maximize charge delocalization.
Electronic effects play a crucial role in determining reactivity patterns. The σ~p~ values of sulfonyl fluoride groups (+0.93) place them among the most electron-withdrawing substituents, comparable to nitro groups [10]. This strong electron withdrawal results in significant activation of the aromatic system, enabling nucleophilic substitution under mild conditions that would be impossible with unactivated aromatics.
Radical chemistry involving 1,3-benzenedisulfonyl difluoride has emerged as a powerful synthetic methodology for accessing complex sulfonyl fluoride architectures [11] [12]. The generation of sulfonyl radicals from sulfonyl fluoride precursors requires specialized activation strategies due to the high bond dissociation energy of S(VI)-F bonds (approximately 90.5 kcal/mol) [13].
Photoredox catalysis represents the most successful approach for generating sulfonyl radicals from 1,3-benzenedisulfonyl difluoride. The mechanism involves cooperative activation between organosuperbases (such as DBU) and photocatalysts [11]. Initial nucleophilic attack by the superbase generates a hypervalent sulfur intermediate that undergoes single electron reduction by the excited photocatalyst, leading to radical formation and subsequent fluoride elimination.
Mechanistic investigations using EPR spectroscopy and DFT calculations support a radical addition mechanism for alkene functionalization reactions [12] [14]. The sulfonyl radical intermediate adds to the alkene to generate a carbon-centered radical, which can undergo further transformations including hydrogen atom transfer, oxidation, or radical-radical coupling. The regioselectivity of addition follows Markovnikov rules, with the sulfonyl radical preferentially adding to the less substituted carbon.
Synthetic applications of radical-mediated transformations include the 1,2-difunctionalization of alkenes, radical cascade reactions, and late-stage functionalization of complex molecules [12] [14]. The atom economy of these transformations is high, as both the sulfonyl fluoride moiety and the radical trap are incorporated into the final product. Functional group tolerance is excellent, accommodating esters, amides, ethers, and heterocyclic systems without interference.
Transition metal catalysis involving 1,3-benzenedisulfonyl difluoride encompasses both synthetic applications and mechanistic investigations of metal-fluoride interactions [15] [16]. The Lewis basicity of sulfonyl fluoride oxygens enables coordination to metal centers, while the fluoride substituent can participate in fluoride exchange processes.
Palladium-catalyzed synthesis has been extensively developed for preparing sulfonyl fluoride derivatives from organoborane and organohalide precursors [17] [18]. The catalytic cycle involves oxidative addition of aryl halides to Pd(0), followed by SO~2~ insertion using DABSO as a sulfur dioxide surrogate. Subsequent electrophilic fluorination using NFSI generates the target sulfonyl fluoride products. This methodology provides excellent functional group tolerance and has been applied to pharmaceutical intermediates and complex molecule synthesis.
Lewis acid activation represents another important catalytic strategy. Calcium-based Lewis acids, particularly Ca(NTf~2~)~2~, effectively catalyze SuFEx reactions between 1,3-benzenedisulfonyl difluoride and silylated nucleophiles [16]. The proposed mechanism involves metal coordination to the sulfur center, followed by concerted fluoride exchange with silicon-fluoride bond formation. This catalytic approach enables reduced catalyst loadings (10-30 mol%) compared to stoichiometric base-mediated protocols.
Mechanistic studies using ^19^F NMR spectroscopy confirm the formation of trimethylsilyl fluoride (TMSF) during Lewis acid-catalyzed reactions, supporting the proposed silicon-fluoride exchange pathway [16]. The catalytic efficiency depends on the ability of silicon to trap fluoride ions, preventing catalyst poisoning through metal-fluoride binding. Alternative metal catalysts, including lithium and calcium salts, show comparable activity, suggesting a general mechanism for Lewis acid activation.
Table 1: Reaction Mechanisms Involving 1,3-Benzenedisulfonyl Difluoride
Reaction Type | Mechanism | Key Intermediates | Activation Energy/Rate |
---|---|---|---|
Sulfur-Fluoride Exchange (SuFEx) | Addition-elimination via trigonal bipyramidal intermediate | Hypervalent sulfur(VI) species | Low barrier (~20 kcal/mol) [1] [2] [3] |
SuFEx with Alcohols/Deoxyazidation | Two-step: alcohol activation → azide substitution | Bis-sulfonate intermediate | Fast bis-sulfonate formation (<5 min) [1] [5] |
SuFEx with Amines | S~N~2-type with base activation | Base-activated amine nucleophile | Rate dependent on base strength [4] [16] |
Nucleophilic Aromatic Substitution | Addition-elimination via Meisenheimer complex | Negatively charged σ-complex | Requires electron-withdrawing groups [6] [7] [8] |
Radical Fluorosulfonylation | Single electron transfer → radical addition | Sulfonyl radicals | High barrier without photoactivation [11] [12] [19] |
Transition Metal Catalysis | Metal coordination → nucleophile exchange | Metal-fluoride complexes | Catalyst dependent (10-30 mol%) [15] [17] [16] |
Table 2: Kinetic and Thermodynamic Parameters
Process | Conditions | Rate/Half-life | Selectivity |
---|---|---|---|
SuFEx with phenols | Room temperature, base catalysis | Fast (minutes) | High for activated aromatics [2] [20] |
SuFEx with primary amines | Base activation required | k~covalent~ = 0.024 s⁻¹ | Chemoselective [21] |
Hydrolysis at pH 7 | Aqueous buffer, 37°C | t~1/2~ > 48 hours | Slow hydrolysis [21] |
Deoxyazidation reaction | DBU/DIPEA, CH₃CN | t~1/2~ ~4-5 minutes | Primary > secondary alcohols [1] |
Radical generation | Photoredox catalysis | Light dependent | Substrate dependent [11] [12] |
Lewis acid catalysis | Ca(NTf₂)₂, 50-80°C | High yields (35-99%) | Broad substrate scope [16] |